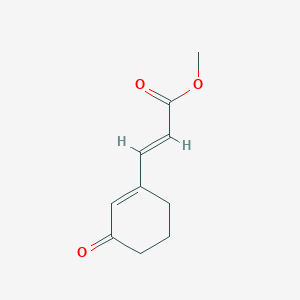

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-(3-oxocyclohexen-1-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h5-7H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLLQPAPBZDENU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=O)CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=O)CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate typically involves the reaction of cyclohexanone with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by esterification to form the desired product .

Industrial Production Methods

In an industrial setting, the production of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acrylate group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides .

Scientific Research Applications

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and industrial applications. For example, the acrylate group can undergo polymerization, while the ketone group can interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Methyl 3-oxocyclohex-1-enecarboxylate (CAS 108384-35-6)

- Structure: Shares the 3-oxocyclohexene core but lacks the acrylate group, instead having a methyl ester directly attached to the cyclohexenone ring.

- Key Differences : Absence of the α,β-unsaturated ester system reduces conjugation and reactivity toward Michael addition or Diels-Alder reactions compared to the target compound.

Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate (CAS 92369-26-1)

- Structure : Features a trimethyl-substituted cyclohexene ring instead of the 3-oxo group.

- Physical Properties : Boiling point = 294.1°C, density = 0.981 g/cm³, logP = 3.63 .

- Reactivity : The lack of a ketone group diminishes electrophilicity, making it less reactive toward nucleophiles compared to the target compound.

Acrylate Esters with Functional Group Variations

(E)-Methyl 2-(2-((1-(2,4-dichlorophenyl)-triazolyl)methyl)phenyl)-3-methoxyacrylate (Compound 1d)

Sodium Ethyl 3-oxidoacrylate (CAS 58986-28-0)

- Structure : Ionic sodium salt of an acrylate with an ethoxy group.

- Properties : Enhanced water solubility due to ionic character, unlike the hydrophobic methyl ester in the target compound .

Heterocyclic Analogs

1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one

- Structure: Integrates the 3-oxocyclohexene moiety into an azepanone ring.

- Applications: Intermediate in opioid analgesic synthesis (e.g., meptazinol), highlighting the pharmaceutical relevance of cyclohexenone derivatives .

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate | C₁₀H₁₂O₃ | 180.20 | α,β-unsaturated ester, cyclohexenone |

| Methyl 3-oxocyclohex-1-enecarboxylate | C₈H₁₀O₃ | 154.16 | Cyclohexenone, methyl ester |

| Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate | C₁₄H₂₂O₂ | 222.32 | Trimethylcyclohexene, acrylate |

| Sodium Ethyl 3-oxidoacrylate | C₅H₇NaO₃ | 146.10 | Ionic acrylate, ethoxy group |

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | logP |

|---|---|---|---|

| (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate | Not reported | ~1.1 (estimated) | ~1.8 |

| Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate | 294.1 | 0.981 | 3.63 |

| Methyl 3-oxocyclohex-1-enecarboxylate | Not reported | ~1.2 (estimated) | ~0.9 |

Key Research Findings

- Electronic Effects: The target compound’s conjugated system enhances electrophilicity at the β-carbon, enabling participation in cycloaddition or nucleophilic attacks, unlike non-conjugated analogs (e.g., Methyl 3-oxocyclohex-1-enecarboxylate) .

- Biological Relevance : Compounds with chlorinated aromatic systems (e.g., Compound 1d) exhibit tailored bioactivity, whereas the target compound’s utility lies in its modular structure for synthetic chemistry .

- Thermal Stability : Ethyl 3-(trimethylcyclohexenyl)acrylate’s high boiling point (294.1°C) suggests superior thermal stability compared to the target compound, likely due to increased hydrophobicity from methyl groups .

Biological Activity

(E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : CHO

- Molecular Weight : 194.23 g/mol

- CAS Number : 3883-57-6

Table 1: Physical Properties of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate

| Property | Value |

|---|---|

| Density | 1.13 g/cm³ |

| Boiling Point | 247.4 °C |

| Flash Point | 104.6 °C |

Antimicrobial Activity

Recent studies have indicated that (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a valuable candidate for developing anti-inflammatory therapeutics.

Case Study: In Vivo Efficacy

A recent case study investigated the effects of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate in an animal model of arthritis. The results demonstrated a marked reduction in joint swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, indicating the compound's potential for managing inflammatory diseases.

The biological activity of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : It can modulate signaling pathways associated with inflammation and immune response.

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves esterification of acrylic acid with methanol to form methyl acrylate, followed by Friedel-Crafts acylation to introduce the 3-oxocyclohex-1-en-1-yl group. Key optimizations include:

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.

- Stoichiometry : A 1.2:1 molar ratio of acylating agent to methyl acrylate improves yields to 75–80%.

Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Q. How is the structural characterization of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate performed using spectroscopic methods?

- ¹H/¹³C NMR : The E-configuration is confirmed by coupling constants (J ≈ 16 Hz between acrylate α and β protons). The cyclohexenone carbonyl resonates at δ ~205 ppm.

- IR spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ (acrylate and ketone groups).

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 208.1 and fragmentation patterns (e.g., loss of CO₂CH₃) validate the structure .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the crystal structure of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate, and how can SHELX programs address them?

Challenges include disorder in the cyclohexenone ring and twinning due to flexible substituents. Methodological solutions:

- SHELXL refinement : Apply TWIN/BASF commands to model twinning and restraints for disordered regions.

- High-resolution data : Use synchrotron radiation (d-spacing <0.8 Å) for precise electron density maps.

- Validation tools : PLATON checks for missed symmetry, while RIGU restraints stabilize thermal parameters .

Q. How do kinetic studies inform the polymerization behavior of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate under varying initiator systems?

- Radical polymerization kinetics : Monitored via DSC or in-situ ¹H NMR. Rates (k_p) depend on initiators (e.g., AIBN: k_p ≈ 0.015 s⁻¹; benzoyl peroxide: k_p ≈ 0.022 s⁻¹).

- Activation energy : Arrhenius plots yield E_a ~80–100 kJ/mol, indicating solvent polarity (e.g., DMF vs. toluene) impacts propagation.

- Oxygen inhibition : Use degassing or inert atmospheres (N₂/Ar) to suppress premature termination .

Q. What methodologies are employed to study the interaction of (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate with biological targets, such as enzymes or receptors?

- Computational docking : AutoDock Vina predicts binding modes (e.g., hydrophobic interactions with cyclohexenone).

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD ≈ 10⁻⁶–10⁻⁸ M).

- Enzyme inhibition assays : Test IC₅₀ values under physiological conditions (pH 7.4, 37°C) with HPLC-validated compound purity (>95%) .

Q. How can discrepancies in reported reaction yields for (E)-Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate derivatives be resolved?

- Controlled variable analysis : Compare solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hrs).

- Reproducibility protocols : Standardize purification (e.g., gradient elution) and characterize by HRMS to rule out impurities.

- Statistical tools : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature > catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.